

2,4-Dimethyl-2-oxazoline-4-methanol IUPAC name and synonyms

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Compound of Interest		
Compound Name:	2,4-Dimethyl-2-oxazoline-4-	
	methanol	
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An In-depth Technical Guide on (2,4-dimethyl-4,5-dihydrooxazol-4-yl)methanol

This technical guide provides a detailed overview of (2,4-dimethyl-4,5-dihydrooxazol-4-yl)methanol, including its nomenclature, chemical properties, and a generalized synthesis protocol. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical Identity and Nomenclature

The compound with the chemical formula C₆H₁₁NO₂ is a heterocyclic alcohol belonging to the oxazoline family.

IUPAC Name: (2,4-dimethyl-4,5-dihydrooxazol-4-yl)methanol[1]

Synonyms:

- 2,4-Dimethyl-2-oxazoline-4-methanol[1]
- 2,4-Dimethyl-4-hydroxymethyl-2-oxazoline[1]
- 4-Oxazolemethanol, 4,5-dihydro-2,4-dimethyl-[1]

Physicochemical Properties



A summary of the key physicochemical properties for (2,4-dimethyl-4,5-dihydrooxazol-4-yl)methanol is provided in the table below. The available data for this specific compound is limited in the public domain.

Property	Value	Source
Molecular Formula	C ₆ H ₁₁ NO ₂	NIST WebBook[1]
Molecular Weight	129.1570 g/mol	NIST WebBook[1]
CAS Registry Number	39986-37-3	NIST WebBook[1]
Reduced Pressure Boiling Point	377 - 379 K at 0.020 bar	NIST WebBook[2]
IUPAC Standard InChI	InChI=1S/C6H11NO2/c1-5-7-6(2,3-8)4-9-5/h8H,3-4H2,1-2H3	NIST WebBook[1]
IUPAC Standard InChIKey	YWLSGHOSSUXBJK- UHFFFAOYSA-N	NIST WebBook[1]

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and characterization of chemical compounds. The National Institute of Standards and Technology (NIST) provides the following spectral data for **2,4-Dimethyl-2-oxazoline-4-methanol**:

- Infrared (IR) Spectrum: Available on the NIST WebBook. This can be used to identify the functional groups present in the molecule.[1]
- Mass Spectrum (Electron Ionization): Available on the NIST WebBook, providing information about the mass-to-charge ratio of the molecule and its fragments, which aids in determining the molecular weight and structure.[1]

Experimental Protocols: A Generalized Synthesis Approach

Foundational & Exploratory





While a specific, peer-reviewed synthesis protocol for (2,4-dimethyl-4,5-dihydrooxazol-4-yl)methanol is not readily available in the searched literature, a general and plausible method can be inferred from the synthesis of other 2,4-disubstituted-2-oxazolines. The most common route involves the cyclization of a β -amino alcohol with a carboxylic acid or its derivative.

A likely precursor for the synthesis of (2,4-dimethyl-4,5-dihydrooxazol-4-yl)methanol is 2-amino-2-methyl-1-propanol, which provides the 4-methyl and 4-hydroxymethyl substituents on the oxazoline ring. The 2-methyl group would be introduced by using acetic acid or a derivative.

General Experimental Protocol (Illustrative):

- Reaction: Condensation and cyclization of 2-amino-2-methyl-1-propanol with acetic acid.
- Reagents:
 - 2-amino-2-methyl-1-propanol
 - Acetic acid
 - A suitable solvent for azeotropic water removal (e.g., toluene or xylene)
 - (Optional) A catalyst to facilitate the reaction.

Procedure:

- To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser,
 add equimolar amounts of 2-amino-2-methyl-1-propanol and acetic acid.
- Add a sufficient volume of toluene or xylene to allow for efficient azeotropic removal of water.
- Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed during the reaction.
- Monitor the reaction progress by observing the amount of water collected and, if possible,
 by thin-layer chromatography (TLC) or gas chromatography (GC).



- Once the reaction is complete (no more water is formed), allow the mixture to cool to room temperature.
- Remove the solvent under reduced pressure using a rotary evaporator.
- The crude product can then be purified by distillation under reduced pressure or by column chromatography on silica gel.

Applications and Relevance for Drug Development

Specific applications for (2,4-dimethyl-4,5-dihydrooxazol-4-yl)methanol in drug development or scientific research are not well-documented in the available literature. However, the broader class of oxazoline-containing compounds is of significant interest in medicinal chemistry and materials science.

- Asymmetric Catalysis: Chiral oxazolines are widely used as ligands in asymmetric catalysis
 to synthesize enantiomerically pure compounds, which is of paramount importance in the
 pharmaceutical industry.
- Polymer Science: 2-oxazolines are monomers used in the cationic ring-opening polymerization to produce poly(2-oxazoline)s (POx). These polymers are considered "pseudo-peptides" and have applications in drug delivery and biomaterials due to their biocompatibility and tunable properties.[3] The hydroxyl group in (2,4-dimethyl-4,5-dihydrooxazol-4-yl)methanol could serve as a site for further functionalization or for initiating polymerization.
- Bioactive Molecules: The oxazoline ring is a structural motif found in some natural products
 with biological activity. Synthetic oxazoline derivatives are often explored for their potential as
 therapeutic agents.

Visualizations

Below is a conceptual workflow for the generalized synthesis of (2,4-dimethyl-4,5-dihydrooxazol-4-yl)methanol.



Reactants:
2-amino-2-methyl-1-propanol
Acetic Acid

Condensation and Cyclization (Azeotropic water removal)

Workup: Solvent Removal

Purification:

Vacuum Distillation or Column Chromatography

Final Product: (2,4-dimethyl-4,5-dihydrooxazol-4-yl)methanol

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References

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- 2. 2,4-Dimethyl-2-oxazoline-4-methanol [webbook.nist.gov]



- 3. Novel poly(2-oxazoline) block copolymer with aromatic heterocyclic side chains as a drug delivery platform PMC [pmc.ncbi.nlm.nih.gov]
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